molecular formula C25H18Cl3N3O2 B10912630 N'-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

N'-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B10912630
M. Wt: 498.8 g/mol
InChI Key: NSSGSIAHRSXGKU-WKULSOCRSA-N
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Description

N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzohydrazide core, followed by the introduction of the pyrrole ring and the chlorobenzyl group. The final step involves the formation of the imine bond through a condensation reaction with the aldehyde derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide include other benzohydrazides and pyrrole derivatives with similar structural features.

Uniqueness

The uniqueness of N’-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H18Cl3N3O2

Molecular Weight

498.8 g/mol

IUPAC Name

N-[(E)-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C25H18Cl3N3O2/c26-20-9-3-1-7-18(20)16-33-24-21(27)13-17(14-22(24)28)15-29-30-25(32)19-8-2-4-10-23(19)31-11-5-6-12-31/h1-15H,16H2,(H,30,32)/b29-15+

InChI Key

NSSGSIAHRSXGKU-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4)Cl)Cl

Origin of Product

United States

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